molecular formula C6H5Br2ClFN B13673104 3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide

3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide

Cat. No.: B13673104
M. Wt: 305.37 g/mol
InChI Key: VDUIQDHICVAAIU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide typically involves multiple steps. One common method includes the bromination of 6-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids .

Scientific Research Applications

3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-5-methylpyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-2-chloropyridine hydrobromide

Uniqueness

3-(Bromomethyl)-6-chloro-2-fluoropyridine hydrobromide is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of halogens can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C6H5Br2ClFN

Molecular Weight

305.37 g/mol

IUPAC Name

3-(bromomethyl)-6-chloro-2-fluoropyridine;hydrobromide

InChI

InChI=1S/C6H4BrClFN.BrH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H

InChI Key

VDUIQDHICVAAIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CBr)F)Cl.Br

Origin of Product

United States

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